1-(5-Chloro-2-methoxyphenyl)guanidine
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 5-chloro-2-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the employment of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)guanidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)guanidine
- 1-(4-Chloro-2-methoxyphenyl)guanidine
- 1-(5-Chloro-2-methoxyphenyl)urea
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and methoxy groups can enhance its binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
ABXQGASFIGRTQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C(N)N |
Origin of Product |
United States |
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